N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with 3-bromopropylamine to form N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine.
Amidation: Finally, the N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine is reacted with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that have binding sites for pyrazole derivatives.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide.
N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine: An intermediate in the synthesis of the target compound.
Acryloyl chloride: Used in the final amidation step.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazole ring with an amide and an alkene group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-11(15)12-6-5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLVVJDEYLTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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